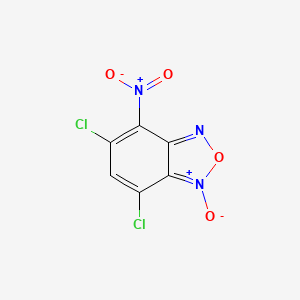
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique molecular structure and significant applications in various scientific fields. This compound is characterized by the presence of chlorine and nitro groups attached to a benzoxadiazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzoxadiazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent decomposition and ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hexamethyleneimine and dimethylamine are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoxadiazoles with various functional groups.
Reduction: The major product is 5,7-dichloro-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but with different substitution patterns.
5,7-Dichloro-2,1,3-benzoxadiazole: Lacks the nitro group, resulting in different chemical properties.
4-Nitrobenzofurazan: Contains a nitro group but lacks chlorine atoms.
Uniqueness
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the presence of both chlorine and nitro groups, which impart distinct reactivity and make it suitable for a wide range of applications in various scientific fields.
Properties
CAS No. |
173159-49-4 |
|---|---|
Molecular Formula |
C6HCl2N3O4 |
Molecular Weight |
249.99 g/mol |
IUPAC Name |
4,6-dichloro-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HCl2N3O4/c7-2-1-3(8)6-4(5(2)10(12)13)9-15-11(6)14/h1H |
InChI Key |
PEFKTHMXXJZUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=[N+](ON=C2C(=C1Cl)[N+](=O)[O-])[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















